(4-Aminophenyl)(2,3,4,5,6-pentamethylphenyl)methanone
Overview
Description
(4-Aminophenyl)(2,3,4,5,6-pentamethylphenyl)methanone is an organic compound that features a unique structure with an aminophenyl group and a pentamethylphenyl group attached to a methanone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Aminophenyl)(2,3,4,5,6-pentamethylphenyl)methanone typically involves the reaction of 4-aminobenzophenone with 2,3,4,5,6-pentamethylbenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(4-Aminophenyl)(2,3,4,5,6-pentamethylphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, reduction may produce alcohols, and substitution reactions can result in a wide range of substituted aromatic compounds .
Scientific Research Applications
(4-Aminophenyl)(2,3,4,5,6-pentamethylphenyl)methanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules and potential therapeutic applications.
Mechanism of Action
The mechanism of action of (4-Aminophenyl)(2,3,4,5,6-pentamethylphenyl)methanone involves its interaction with specific molecular targets and pathways. The aminophenyl group can participate in hydrogen bonding and other interactions with biological molecules, while the pentamethylphenyl group may influence the compound’s hydrophobicity and overall reactivity. These interactions can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Bis(4-aminophenyl)methanone: Similar structure but lacks the pentamethyl substitution.
(4-Nitrophenyl)(2,3,4,5,6-pentamethylphenyl)methanone: Similar structure but with a nitro group instead of an amino group.
4,4’-Diaminodiphenylmethane: Similar structure but with a different substitution pattern
Uniqueness
(4-Aminophenyl)(2,3,4,5,6-pentamethylphenyl)methanone is unique due to the presence of both an aminophenyl group and a pentamethylphenyl group, which confer distinct chemical and physical properties. These features make it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
(4-aminophenyl)-(2,3,4,5,6-pentamethylphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO/c1-10-11(2)13(4)17(14(5)12(10)3)18(20)15-6-8-16(19)9-7-15/h6-9H,19H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDZSNGLSNCZMIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)C(=O)C2=CC=C(C=C2)N)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50380223 | |
Record name | ZINC00159164 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50380223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
261964-49-2 | |
Record name | ZINC00159164 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50380223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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